molecular formula C17H14FN3O5S2 B2805839 methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899976-70-6

methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2805839
CAS No.: 899976-70-6
M. Wt: 423.43
InChI Key: JMLBSBDOXCQPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core modified with a fluoro substituent at position 7 and a sulfone group (1,1-dioxido). The structure is further functionalized with a thioacetamido linker bridging the thiadiazine ring to a methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S2/c1-26-16(23)10-2-5-12(6-3-10)19-15(22)9-27-17-20-13-7-4-11(18)8-14(13)28(24,25)21-17/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBSBDOXCQPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate typically involves multiple steps. The process begins with the preparation of the 1,2,4-benzothiadiazine-1,1-dioxide core, which is then functionalized with various substituents. Key steps include:

    Formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro group: This step involves the selective fluorination of the benzothiadiazine ring.

    Thioether formation: The thiadiazine ring is then reacted with a suitable thiol to form the thioether linkage.

    Acetamido group attachment: This involves the acylation of the thioether with an acetamide derivative.

    Esterification: Finally, the benzoic acid derivative is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate. Notable findings include:

  • Cytotoxic Effects : Related thiadiazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 1.54 µM to 4.52 µM.
  • Mechanisms of Action :
    • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
    • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
    • Mitochondrial Modulation : Interaction with mitochondrial proteins like Bax and Bcl-2 has been observed, suggesting a pathway for inducing apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance:

  • In Vitro Studies : Compounds with similar structural motifs have shown efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various tumor cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent antibacterial activity with low minimum inhibitory concentrations (MICs), indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. For instance, it may inhibit enzymes involved in metabolic processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on core heterocycles, substituents, synthesis, and applications.

Structural Analogues with Benzothiadiazine/Benzothiadiazole Cores
Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications Reference
Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate Benzo[e][1,2,4]thiadiazine 7-Fluoro, 1,1-dioxido, thioacetamido-methyl benzoate Likely involves sulfonation and coupling Pharmaceuticals/agrochemicals
Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) Benzo[c][1,2,5]thiadiazole Trimethylsilylethynyl, methyl benzoate Sonogashira coupling (Pd/Cu catalysis) Optoelectronic materials
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine 3-Oxo, acetamide Hydrolysis and cyclization Anticancer/antibacterial

Key Observations :

  • Trimethylsilylethynyl in Compound 16 () introduces steric bulk and π-conjugation, favoring optoelectronic applications, whereas the target’s thioacetamido linker may prioritize hydrogen-bonding interactions in biological systems .
Thiadiazole-Containing Analogues
Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications Reference
4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) 1,3,4-Thiadiazole Benzyl, chloroacetate, pyridazine Multi-step condensation Antimicrobial agents
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Phenylcarbamoyl, methoxy-benzoate SNAr or coupling reactions Herbicide intermediates

Key Observations :

  • The target compound’s thiadiazine core differs from 1,3,4-thiadiazoles in and .
  • Phenylcarbamoyl groups () are common in sulfonylurea herbicides (e.g., metsulfuron-methyl), while the target’s fluoro-sulfone group may confer distinct herbicidal or pharmacological activity .
Molecular Weight and Physicochemical Properties
  • The target compound’s molecular weight is estimated to exceed 450 g/mol (based on structure), higher than ’s 369.4 g/mol thiadiazole derivative. This difference may impact bioavailability, with the target’s ester group balancing hydrophobicity .
  • Fluoro and sulfone groups enhance lipophilicity (logP) and metabolic resistance compared to non-halogenated analogues (e.g., ’s acetamide derivative) .

Biological Activity

Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of benzothiadiazines. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a thiadiazine moiety. The biological activities associated with this compound are of significant interest in medicinal chemistry due to its potential applications in treating various diseases.

  • Molecular Formula : C16H14F2N2O4S
  • Molecular Weight : 366.36 g/mol
  • CAS Number : 899966-46-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, compounds containing the benzothiadiazine structure have been shown to exhibit:

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Antiviral Properties : Inhibiting viral replication in vitro.
  • Anticancer Effects : Inducing apoptosis in cancer cells through various pathways.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits significant activity against Gram-positive and Gram-negative bacteria.
AntiviralDemonstrates efficacy in inhibiting viral replication, particularly in RNA viruses.
AnticancerInduces apoptosis in cancer cell lines through caspase activation.
AntihypertensivePotentially lowers blood pressure by inhibiting specific enzymes.

Antimicrobial Activity

A study conducted on various derivatives of benzothiadiazines demonstrated that this compound exhibited notable antibacterial properties against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Antiviral Efficacy

Research has indicated that this compound can inhibit the replication of several viruses, including influenza and HIV. The mechanism involves interference with viral entry and replication processes, making it a potential candidate for antiviral drug development.

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The apoptotic effect was associated with increased levels of reactive oxygen species (ROS) and activation of the mitochondrial pathway leading to caspase activation.

Q & A

Q. What are the optimal synthetic routes for methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate?

The synthesis typically involves three key steps:

  • Thioether formation : Reacting a 7-fluoro-benzo[e][1,2,4]thiadiazine derivative with a thiol reagent (e.g., thioglycolic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether intermediate .
  • Acetamido coupling : Introducing the acetamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thioether intermediate and 4-aminobenzoic acid derivatives .
  • Esterification : Methylation of the benzoate moiety using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) . Key optimization parameters : Reaction temperature (60–80°C for thioether formation), solvent polarity (DMF or THF for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm, methyl ester singlet at δ 3.8–4.0 ppm) .
  • FT-IR for functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical ~463.5 g/mol) .

Intermediate Research Questions

Q. What reaction mechanisms govern the compound’s stability under varying pH conditions?

The compound’s stability is influenced by:

  • Thioether oxidation : The sulfur atom in the thioether linkage is prone to oxidation (e.g., by H₂O₂ or atmospheric O₂) to sulfoxide/sulfone derivatives, particularly under acidic or neutral conditions .
  • Ester hydrolysis : The methyl ester group undergoes base-catalyzed hydrolysis (pH > 10) to form carboxylic acid derivatives, detectable via NMR or TLC . Mitigation strategies : Store in anhydrous solvents (e.g., DMSO) at –20°C, and avoid prolonged exposure to light or oxidizing agents .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times (24 vs. 48 hours), or solvent carriers (DMSO concentration ≤0.1% recommended) .
  • Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates; include controls like 0.01% Tween-80 to improve solubility .
  • Metabolite interference : Perform LC-MS/MS to identify degradation products during bioassays .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for modified derivatives?

  • Core modifications : Replace the 7-fluoro group with other halogens (Cl, Br) to study electronic effects on target binding .
  • Linker variations : Substitute the thioacetamido group with sulfonamide or carbamate linkers to assess steric tolerance .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like COX-2 or EGFR kinases, guided by X-ray crystallography data of analogous compounds .

Q. How can crystallographic data address inconsistencies in predicted vs. observed reactivity?

  • X-ray crystallography : Resolve bond angles and dihedral angles to identify steric hindrance (e.g., between the benzoate and thiadiazine rings) that may limit electrophilic substitution .
  • DFT calculations : Compare computed electrostatic potential maps (at B3LYP/6-31G* level) with experimental reactivity in nucleophilic aromatic substitution reactions .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to proposed targets (e.g., kinases) .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment (fold-change ≥2, FDR-adjusted p < 0.05) .
  • Metabolomics : LC-MS-based tracking of pathway metabolites (e.g., TCA cycle intermediates) to map downstream effects .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies (40–75%)?

Yield discrepancies often stem from:

  • Purification losses : Low yields in final steps (e.g., esterification) due to polar byproducts; optimize with reverse-phase HPLC .
  • Side reactions : Competing hydrolysis of the thioether group during acetamido coupling; use inert atmospheres (N₂/Ar) and dry solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.